4-Metilpentano-2-sulfonamida

Descripción general

Descripción

4-Methylpentane-2-sulfonamide is a useful research compound. Its molecular formula is C6H15NO2S and its molecular weight is 165.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methylpentane-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpentane-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Nuevos Compuestos

4-Metilpentano-2-sulfonamida: se utiliza en la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas. Por ejemplo, puede participar en la formación de nuevos compuestos sulfonamida como ({4-nitrofenil}sulfonil)triptófano (DNSPA), que se sintetizan a partir de precursores como el cloruro de 4-nitrobencenosulfonilo y la L-triptófano . Estos compuestos se caracterizan por diversos métodos espectroscópicos y pueden cristalizar en sistemas cristalinos específicos, lo que indica su pureza y potencial para estudios adicionales.

Agentes Antivirales

Las sulfonamidas con periferias heterocíclicas, que pueden derivarse de la this compound, prometen ser agentes antivirales. Se ha encontrado que exhiben actividad inhibitoria contra una gama de virus, incluido el virus del dengue, al dirigirse a proteasas virales específicas . Esta aplicación es particularmente relevante en el contexto de los desafíos de salud global planteados por las infecciones virales.

Actividad Antibacteriana

Se están explorando modificaciones de los compuestos de sulfonamida, incluidos los derivados de la this compound, para superar la resistencia a los fármacos antibacterianos. Al revisar los fármacos de sulfonamida existentes e introducir modificaciones moleculares, los investigadores buscan identificar nuevos candidatos a fármacos con actividad antibacteriana mejorada .

Mecanismo De Acción

Target of Action

4-Methylpentane-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

4-Methylpentane-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a decrease in bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylpentane-2-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, 4-Methylpentane-2-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The metabolism and excretion of sulfonamides can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of 4-Methylpentane-2-sulfonamide is a decrease in bacterial growth and replication due to the inhibition of folic acid synthesis . This can lead to the death of the bacteria or a slowdown in their growth rate, depending on the concentration of the drug and the susceptibility of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylpentane-2-sulfonamide. For example, the presence of other substances in the environment, such as organic matter or other drugs, can affect the bioavailability and effectiveness of 4-Methylpentane-2-sulfonamide . Additionally, the pH and temperature of the environment can affect the stability of the drug .

Análisis Bioquímico

Biochemical Properties

4-Methylpentane-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase, a zinc-containing metalloenzyme. 4-Methylpentane-2-sulfonamide binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This interaction inhibits the enzyme’s activity, which can have therapeutic implications in conditions where carbonic anhydrase activity needs to be modulated.

Cellular Effects

4-Methylpentane-2-sulfonamide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, 4-Methylpentane-2-sulfonamide can impact cell signaling pathways by inhibiting specific enzymes, thereby altering the downstream signaling events and gene expression patterns .

Molecular Mechanism

The molecular mechanism of 4-Methylpentane-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the enzyme . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, 4-Methylpentane-2-sulfonamide can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylpentane-2-sulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpentane-2-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Methylpentane-2-sulfonamide in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 4-Methylpentane-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-Methylpentane-2-sulfonamide can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

4-Methylpentane-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular functions and metabolic flux . The interactions with metabolic enzymes and cofactors are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Methylpentane-2-sulfonamide within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-Methylpentane-2-sulfonamide can localize to various cellular compartments, where it exerts its effects on enzyme activity and cellular processes . The distribution of the compound within tissues can also influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

4-Methylpentane-2-sulfonamide exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Methylpentane-2-sulfonamide may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . Understanding the subcellular localization of 4-Methylpentane-2-sulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications.

Actividad Biológica

4-Methylpentane-2-sulfonamide, a sulfonamide compound, has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article aims to explore the biological activity of 4-Methylpentane-2-sulfonamide through a review of relevant literature, case studies, and research findings.

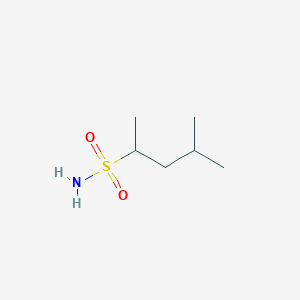

Chemical Structure and Properties

4-Methylpentane-2-sulfonamide is characterized by a sulfonamide functional group (-SO2NH2) attached to a branched alkane chain. The general structure can be represented as follows:

Antibacterial Activity

Sulfonamides, including 4-Methylpentane-2-sulfonamide, exhibit antibacterial properties by inhibiting bacterial growth. They function primarily by blocking the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to a bacteriostatic effect rather than a bactericidal one, making these compounds effective in treating various bacterial infections.

Table 1: Antibacterial Activity of Sulfonamides

Antiviral Activity

Recent studies have indicated that certain sulfonamides exhibit antiviral properties. For instance, compounds similar to 4-Methylpentane-2-sulfonamide have shown effectiveness against viruses like SARS-CoV-2 and cytomegalovirus. The mechanism often involves interference with viral replication processes.

Case Study: Antiviral Efficacy

A study demonstrated that a sulfonamide derivative exhibited an IC50 value of 0.8 µM against SARS-CoV-2 without significant cytotoxicity, indicating its potential as an antiviral agent .

Toxicity and Side Effects

While sulfonamides are effective in treating infections, they are associated with several side effects. Common adverse reactions include gastrointestinal disturbances, allergic reactions, and hematological issues such as agranulocytosis and Stevens-Johnson syndrome. The incidence of these reactions varies but is significant enough to warrant caution in clinical use.

Table 2: Side Effects Associated with Sulfonamides

| Side Effect | Description | Incidence Rate |

|---|---|---|

| Gastrointestinal Disturbances | Nausea, vomiting, diarrhea | ~10% |

| Allergic Reactions | Rash, fever, anaphylaxis | ~3-8% |

| Hematological Issues | Agranulocytosis, thrombocytopenia | Rare (1 in 1000) |

Propiedades

IUPAC Name |

4-methylpentane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVRPGSMEUVEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.